4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile
CAS No.: 948012-24-6
Cat. No.: VC13345991
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948012-24-6 |
|---|---|
| Molecular Formula | C10H9NO4 |
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | 4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile |
| Standard InChI | InChI=1S/C10H9NO4/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3H,5H2,1-2H3 |
| Standard InChI Key | USZUVPNYVSWLNE-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C(=C1)C#N)OC)OCO2 |
| Canonical SMILES | COC1=C2C(=C(C(=C1)C#N)OC)OCO2 |
Introduction
Structural Characteristics and Nomenclature
The benzodioxole scaffold consists of a benzene ring fused to a 1,3-dioxole ring, creating a bicyclic system with oxygen atoms at positions 1 and 3. In 4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile, methoxy (-OCH₃) groups occupy positions 4 and 7, while a nitrile group (-C≡N) is attached to position 5. This substitution pattern distinguishes it from closely related compounds, such as:
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4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde (CAS 17055-09-3), which features an aldehyde (-CHO) group at position 5 .
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4,7-Dimethoxy-5-methyl-1,3-benzodioxole (CAS 165816-66-0), which contains a methyl (-CH₃) group at position 5 .
The nitrile group’s electron-withdrawing nature may influence the compound’s reactivity, solubility, and biological interactions compared to its aldehyde or methyl analogs.
Hypothetical Synthesis Pathways
While no direct synthetic routes for 4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile are documented, its preparation could be inferred from methods used for analogous compounds:
Oxidation of Primary Amines
If a 5-aminomethyl derivative were available, oxidation with reagents like IBX (2-iodoxybenzoic acid) could yield the nitrile [hypothetical].
Physicochemical Properties (Predicted)
Using computational tools and analog data, key properties can be estimated:
Challenges and Research Opportunities
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Synthetic Complexity: Introducing a nitrile group at position 5 may require specialized reagents or protecting group strategies to avoid side reactions.
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Biological Screening: Prioritize assays for cytotoxicity, kinase inhibition, and anti-inflammatory activity based on analog data .
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Structural Optimization: Explore substituent effects at position 5 (e.g., alkyl chains, halogens) to refine potency and selectivity.
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